molecular formula C10H21N B3353545 1-Pentan-3-ylpiperidine CAS No. 55275-24-6

1-Pentan-3-ylpiperidine

Cat. No.: B3353545
CAS No.: 55275-24-6
M. Wt: 155.28 g/mol
InChI Key: PYCFYVIRXJRSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentan-3-ylpiperidine is a piperidine derivative with a branched pentan-3-yl substituent attached to the nitrogen atom of the heterocyclic ring. Piperidine, a six-membered amine-containing ring, is a common structural motif in pharmaceuticals, agrochemicals, and organic synthesis. The pentan-3-yl group introduces steric bulk and lipophilicity, which can influence the compound’s physicochemical properties and biological activity.

Synthesis typically involves nucleophilic substitution or reductive amination between piperidine and a pentan-3-yl halide or carbonyl precursor.

Properties

IUPAC Name

1-pentan-3-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-3-10(4-2)11-8-6-5-7-9-11/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCFYVIRXJRSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436850
Record name 1-pentan-3-ylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55275-24-6
Record name 1-pentan-3-ylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentan-3-ylpiperidine can be synthesized through various methods, including:

    Reductive Amination: This method involves the reaction of 3-pentanone with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired product with high efficiency.

    Cyclization Reactions: Another approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

1-Pentan-3-ylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-Pentan-3-ylpiperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-pentan-3-ylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

This compound

  • Structure : Branched aliphatic chain (pentan-3-yl) attached to piperidine.
  • Key Properties :
    • Increased steric hindrance compared to linear analogs.
    • Moderate lipophilicity due to the alkyl chain.
    • Predicted boiling point: ~220–240°C (estimated for C10H21N).

1-Pentylpiperidine (Linear Analog)

  • Structure : Straight-chain pentyl group.
  • Higher melting point due to tighter packing of linear chains.

3-Phenyl-1,3-di(piperidin-1-yl)propan-1-one (CAS 7032-63-5)

  • Structure : Two piperidine groups and a phenyl substituent on a propan-1-one backbone.
  • Key Differences: Presence of a ketone group enhances polarity and hydrogen-bonding capacity. Higher molecular weight (C23H32N2O) and complexity may limit solubility in nonpolar solvents.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Predicted Boiling Point (°C) Solubility Trends
This compound C10H21N 155.28 220–240 Moderate in organic solvents
1-Pentylpiperidine C10H21N 155.28 210–230 Similar to branched analog
3-Phenyl-1,3-di(piperidin-1-yl)propan-1-one C23H32N2O 352.52 >300 (decomposes) Low in water, high in DMF/DMSO

Biological Activity

1-Pentan-3-ylpiperidine, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound (CAS No. 1987680-40-9) is characterized by a piperidine ring substituted with a pentan-3-yl group. The synthesis typically involves:

  • Reaction of piperidine with ethylpropyl bromide under basic conditions.
  • Carboxylation using carbon dioxide to yield the carboxylic acid derivative.
  • Formation of hydrochloride salt through reaction with hydrochloric acid.

This synthetic route allows for the production of high-purity compounds suitable for biological testing.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. In particular, compounds with similar structures have shown efficacy against HIV-1 strains. For instance, a study reported that derivatives exhibited EC50 values ranging from 1.75 nmol/L to 173 nmol/L against various strains of HIV-1, indicating significant antiviral potency .

CompoundEC50 (nmol/L)CC50 (μmol/L)SI (Selectivity Index)
9a2.2021597,727
15a1.7511766,857
ETR2.813.981,420

This table summarizes the selectivity index (SI), which reflects the safety profile of these compounds compared to their antiviral activity.

Antimycobacterial Activity

Another area of interest is the antimycobacterial activity against Mycobacterium tuberculosis. Derivatives of piperidine have demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against resistant strains .

CompoundMIC (μg/mL)Activity Against Standard StrainActivity Against Resistant Strain
Compound 92YesYes
Compound 100.5YesYes
Compound 142YesYes

These findings suggest that modifications in the piperidine structure can enhance biological activity against resistant bacterial strains.

The mechanism of action for compounds like this compound often involves interaction with specific receptors or enzymes in biological pathways. These interactions can modulate enzyme activity or receptor signaling, leading to therapeutic effects.

Case Studies

Case Study: Antiviral Efficacy Against HIV

In a controlled study involving MT-4 cells, various piperidine derivatives were screened for their ability to inhibit HIV-1 replication. The most potent inhibitors showed low cytotoxicity and high selectivity indices, making them promising candidates for further development as antiviral agents .

Case Study: Antimycobacterial Activity

A series of piperidinothiosemicarbazone derivatives were tested against M. tuberculosis, revealing that certain modifications led to enhanced efficacy against resistant strains while maintaining low toxicity profiles in non-cancerous cell lines . The significant reduction in MIC values compared to standard treatments underscores the potential for developing new antimycobacterial therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pentan-3-ylpiperidine
Reactant of Route 2
Reactant of Route 2
1-Pentan-3-ylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.